(s)-2-benzyl-2-n-bocamino-ethyl thiol

Peptide Synthesis Building Block Procurement Material Handling

This (S)-configured chiral β-amino thiol offers a unique combination of Boc-protected amine, free thiol, and benzyl-substituted stereocenter critical for enantiopure building blocks in asymmetric synthesis. Unlike generic β-amino thiols, the (S)-stereochemistry and benzyl group enable orthogonal deprotection strategies and π-π interactions essential for multi-step peptide assembly and native chemical ligation (NCL). Ideal for SPPS, β-mercapto amino acid synthesis, and chemoselective conjugation.

Molecular Formula C14H21NO2S
Molecular Weight 267.39 g/mol
CAS No. 141437-85-6
Cat. No. B136217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-2-benzyl-2-n-bocamino-ethyl thiol
CAS141437-85-6
Molecular FormulaC14H21NO2S
Molecular Weight267.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CS
InChIInChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-12(10-18)9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,15,16)/t12-/m0/s1
InChIKeyPYBYEBRVJRDWPB-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

141437-85-6 Procurement Guide: (S)-2-Benzyl-2-N-Boc-amino-ethyl thiol Building Block for Chiral Peptide Synthesis


(S)-2-Benzyl-2-N-Boc-amino-ethyl thiol (CAS 141437-85-6) is a chiral β-amino thiol derivative that functions as a protected amino acid building block in solid-phase peptide synthesis and native chemical ligation (NCL). The compound incorporates a tert-butyloxycarbonyl (Boc) protecting group on the amine, a free thiol group, and a chiral (S)-configured benzyl-substituted carbon center. It serves as a synthetic precursor for the preparation of β-mercapto amino acids and as an auxiliary in chemoselective ligation strategies. [1]

Why Generic β-Amino Thiol Substitutes Cannot Replace (S)-2-Benzyl-2-N-Boc-amino-ethyl thiol


While multiple Boc-protected amino thiols are commercially available, (S)-2-Benzyl-2-N-Boc-amino-ethyl thiol (141437-85-6) provides a unique combination of stereochemical definition and functional group positioning that generic alternatives lack. The (S)-stereochemistry at the benzyl-substituted carbon is critical for applications requiring enantiopure building blocks in asymmetric synthesis. Substitution with the (R)-enantiomer (1217604-63-1) would invert stereochemical outcomes, while substitution with simpler β-amino thiols lacking the benzyl group (e.g., 2-(Boc-amino)ethanethiol, CAS 67385-09-5) eliminates hydrophobic π-π interactions and alters solubility properties. The precise positioning of the Boc-protected amine and free thiol enables orthogonal deprotection strategies essential for multi-step peptide assembly. The quantitative evidence below substantiates why these differences are procurement-relevant. [1]

Quantitative Differentiation Evidence for (S)-2-Benzyl-2-N-Boc-amino-ethyl thiol (CAS 141437-85-6) Against Comparators


Solid-State Physical Form Enables Easier Handling vs. Liquid 2-(Boc-amino)ethanethiol

(S)-2-Benzyl-2-N-Boc-amino-ethyl thiol exhibits a well-defined melting point of 108-110°C, confirming it is a crystalline solid at ambient laboratory conditions. In contrast, the simpler β-amino thiol analog 2-(Boc-amino)ethanethiol (CAS 67385-09-5) is a clear colorless oil to low-melting semi-solid at room temperature with a boiling point of 68°C at 0.3 mmHg. This physical state difference directly impacts weighing accuracy, storage stability, and ease of use in manual synthesis workflows.

Peptide Synthesis Building Block Procurement Material Handling

Higher Melting Point and Crystallinity vs. Boc-Cys(Bzl)-OH Facilitates Purification

The melting point of (S)-2-Benzyl-2-N-Boc-amino-ethyl thiol (108-110°C) is approximately 20-22°C higher than that of Boc-Cys(Bzl)-OH (CAS 5068-28-0), which melts at 86-88°C. This higher melting point reflects stronger intermolecular interactions and greater crystallinity, which can simplify recrystallization purification and improve solid-state stability during long-term storage.

Peptide Chemistry Purification Solid-Phase Synthesis

Defined (S)-Stereochemistry Ensures Enantiopure Product vs. Racemic Mixtures

(S)-2-Benzyl-2-N-Boc-amino-ethyl thiol (141437-85-6) is supplied as the single (S)-enantiomer with a chiral center at the benzyl-substituted carbon. The (R)-enantiomer (CAS 1217604-63-1) is a distinct chemical entity. Procurement of the incorrect enantiomer would invert stereochemical outcomes in asymmetric syntheses. While specific optical rotation data is not widely reported in primary literature for this compound, the chiral nature is a fundamental procurement differentiator. The (R)-enantiomer (1217604-63-1) serves as the appropriate comparator for stereochemical control.

Asymmetric Synthesis Chiral Building Blocks Enantiomeric Purity

Orthogonal Boc/Thiol Protection Enables Stepwise Deprotection Strategies

The compound features a Boc-protected amine and a free thiol group, enabling orthogonal deprotection workflows. The Boc group is cleaved under acidic conditions (e.g., TFA), while the thiol remains available for chemoselective reactions such as native chemical ligation (NCL) or thiol-ene click chemistry. In contrast, Boc-Cys(Bzl)-OH has both amine and thiol protected (Boc on amine, benzyl on thiol), requiring an additional deprotection step to liberate the thiol. This difference in orthogonal protection simplifies synthetic sequences and reduces the number of steps. [1]

Orthogonal Protection Peptide Synthesis Chemoselective Ligation

Verified Purity ≥97% Ensures Reproducible Synthesis Outcomes

Commercial sources for (S)-2-Benzyl-2-N-Boc-amino-ethyl thiol (141437-85-6) report a purity specification of ≥97% (typically by GC or HPLC). This high purity level minimizes the risk of side reactions caused by impurities during peptide coupling or ligation steps. While both the (S)- and (R)-enantiomers are available at similar purity levels (≥97-98%), this specification is critical for reproducible results in sensitive applications.

Quality Control Reproducibility Analytical Specifications

Established Utility in Native Chemical Ligation (NCL) at Non-Cysteine Sites

This compound serves as a precursor to β-mercapto amino acids that enable native chemical ligation (NCL) at phenylalanine and other non-cysteine residues. Specifically, erythro-N-Boc-β-mercapto-L-phenylalanine, a derivative prepared from this scaffold, has been employed to cap peptides for NCL, expanding ligation beyond traditional cysteine sites. While direct kinetic data comparing (S)-2-Benzyl-2-N-Boc-amino-ethyl thiol to other auxiliaries is not available in the primary literature, its structural features position it as a useful building block for β-thiol amino acid synthesis. [1][2]

Native Chemical Ligation Protein Synthesis Chemical Biology

High-Value Procurement Scenarios for (S)-2-Benzyl-2-N-Boc-amino-ethyl thiol (141437-85-6)


Solid-Phase Peptide Synthesis (SPPS) of β-Mercapto-Containing Peptides

Use as a protected building block in Boc-SPPS to introduce a β-thiol moiety for subsequent native chemical ligation or desulfurization steps. The free thiol enables chemoselective conjugation or ligation, while the Boc group remains stable under coupling conditions.

Synthesis of Non-Canonical Amino Acids for Chemical Protein Synthesis

Employ as a synthetic intermediate in the preparation of erythro-N-Boc-β-mercapto-L-phenylalanine, a building block that permits native chemical ligation at phenylalanine residues, circumventing the requirement for N-terminal cysteine. [1]

Asymmetric Synthesis of Chiral Pharmaceuticals or Agrochemicals

Utilize the defined (S)-stereochemistry to install chiral centers in target molecules where stereochemical outcome is critical for biological activity. The compound's benzyl group may also facilitate purification via π-π interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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